molecular formula C9H14BN2O3- B13901290 4-methyl-1-(1-methyl-1H-pyrazol-4-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide

4-methyl-1-(1-methyl-1H-pyrazol-4-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide

Cat. No.: B13901290
M. Wt: 209.03 g/mol
InChI Key: FHSUVGLDTDWINT-UHFFFAOYSA-N
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Description

4-methyl-1-(1-methyl-1H-pyrazol-4-yl)-2,6,7-trioxa-1-borabicyclo[222]octan-1-uide is a complex organic compound that features a unique structure combining a pyrazole ring with a borabicyclo[222]octane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1-(1-methyl-1H-pyrazol-4-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide typically involves the reaction of an aryl-substituted pyrazole with a boron-containing reagent. One common method includes the use of potassium tetrachloroplatinate as a catalyst, followed by the reaction with a pyrazole-containing 1,3-diketonate ligand . The reaction conditions often involve heating the mixture under reflux and purifying the product through column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-methyl-1-(1-methyl-1H-pyrazol-4-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups onto the pyrazole ring.

Mechanism of Action

The mechanism of action of 4-methyl-1-(1-methyl-1H-pyrazol-4-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors to induce signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-1-(1-methyl-1H-pyrazol-4-yl)-2,6,7-trioxa-1-borabicyclo[222]octan-1-uide is unique due to its combination of a pyrazole ring with a borabicyclo[222]octane framework, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C9H14BN2O3-

Molecular Weight

209.03 g/mol

IUPAC Name

1-methyl-4-(4-methyl-2,6,7-trioxa-1-boranuidabicyclo[2.2.2]octan-1-yl)pyrazole

InChI

InChI=1S/C9H14BN2O3/c1-9-5-13-10(14-6-9,15-7-9)8-3-11-12(2)4-8/h3-4H,5-7H2,1-2H3/q-1

InChI Key

FHSUVGLDTDWINT-UHFFFAOYSA-N

Canonical SMILES

[B-]12(OCC(CO1)(CO2)C)C3=CN(N=C3)C

Origin of Product

United States

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